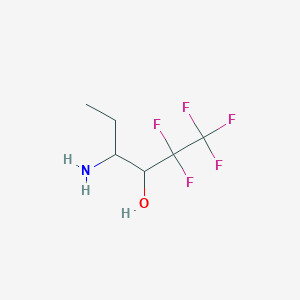
4-Amino-1,1,1,2,2-pentafluorohexan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1,1,1,2,2-pentafluorohexan-3-ol is a fluorinated organic compound with the molecular formula C6H10F5NO. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a hexane backbone, which is heavily fluorinated. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,1,1,2,2-pentafluorohexan-3-ol typically involves the introduction of fluorine atoms into the hexane backbone through various fluorination techniques. One common method is the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The amino group can be introduced through nucleophilic substitution reactions using amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The production process must ensure the safety and containment of these reactive chemicals to prevent any hazardous incidents.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,1,1,2,2-pentafluorohexan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or modify the amino group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-Amino-1,1,1,2,2-pentafluorohexan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 4-Amino-1,1,1,2,2-pentafluorohexan-3-ol involves its interaction with various molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, making it a valuable tool in biochemical studies. The amino and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2,2,3,3-tetrafluorobutan-1-ol
- 4-Amino-1,1,1,2,2-pentafluoro-5-methyl-3-hexanone
- 4-Amino-1,1,1,2,2-pentafluoro-4-methylpentan-3-ol
Uniqueness
4-Amino-1,1,1,2,2-pentafluorohexan-3-ol is unique due to its specific arrangement of fluorine atoms and the presence of both amino and hydroxyl functional groups. This combination of features imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
CAS No. |
521286-58-8 |
|---|---|
Molecular Formula |
C6H10F5NO |
Molecular Weight |
207.14 g/mol |
IUPAC Name |
4-amino-1,1,1,2,2-pentafluorohexan-3-ol |
InChI |
InChI=1S/C6H10F5NO/c1-2-3(12)4(13)5(7,8)6(9,10)11/h3-4,13H,2,12H2,1H3 |
InChI Key |
VNFXCDAGQGZFBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C(C(F)(F)F)(F)F)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


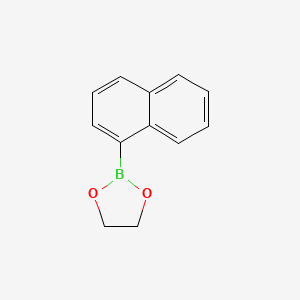
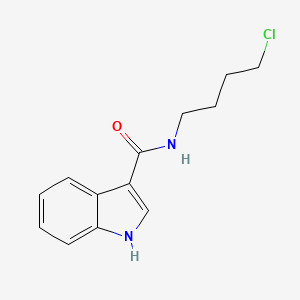
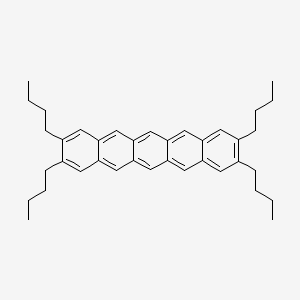
![Ethyl [5-(2-aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B14235348.png)
![1,1'-[Buta-1,3-diene-1,4-diylbis(selanylmethylene)]dibenzene](/img/structure/B14235351.png)
![2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;dihydrochloride](/img/structure/B14235358.png)
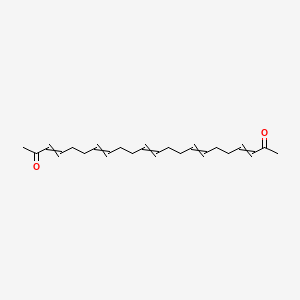
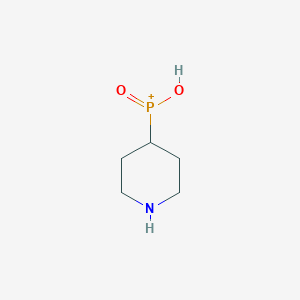

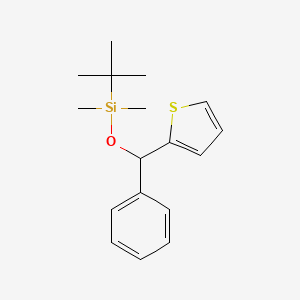
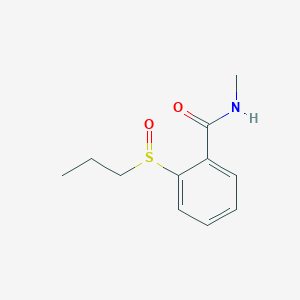
![1-[(Dodecylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14235396.png)


